Polvitolimod
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Overview
Description
Polvitolimod is a synthetic organic compound classified as a toll-like receptor 7 agonist prodrug. It was developed by Primmune Therapeutics as a potential treatment for cancer and infectious diseases . The compound is also known by its International Nonproprietary Name (INN) number 12239 .
Preparation Methods
The synthesis of polvitolimod involves several steps, starting with the preparation of its precursor compounds. The synthetic route typically includes the following steps:
Formation of the purine core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Functional groups such as amino, fluoro, and hydroxyl groups are introduced through specific reactions.
Final assembly: The final compound is assembled by coupling the functionalized purine core with other molecular fragments under controlled conditions.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Polvitolimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Polvitolimod has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of toll-like receptor agonists.
Biology: this compound is used to investigate the activation of toll-like receptor 7 and its downstream signaling pathways.
Mechanism of Action
Polvitolimod exerts its effects by acting as a prodrug that is converted into its active form, which then activates toll-like receptor 7. This activation triggers a cascade of signaling events that lead to the production of type I interferons and other cytokines, enhancing the immune response against cancer cells and infectious agents .
Comparison with Similar Compounds
Polvitolimod is unique among toll-like receptor 7 agonists due to its specific chemical structure and prodrug nature. Similar compounds include:
Imiquimod: Another toll-like receptor 7 agonist used in the treatment of skin conditions like actinic keratosis and basal cell carcinoma.
This compound’s uniqueness lies in its specific activation profile and potential therapeutic applications, making it a valuable compound for further research and development .
Properties
CAS No. |
2389988-81-0 |
---|---|
Molecular Formula |
C13H14FN5O4 |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one |
InChI |
InChI=1S/C13H14FN5O4/c1-2-3-18-6-4-16-12(15)17-10(6)19(13(18)22)11-9(21)8(14)7(5-20)23-11/h1,4,7-9,11,20-21H,3,5H2,(H2,15,16,17)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
NPRYCHLHHVWLQZ-TURQNECASA-N |
Isomeric SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N |
Canonical SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)F)O)N |
Origin of Product |
United States |
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